2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine
CAS No.: 353277-66-4
Cat. No.: VC2625347
Molecular Formula: C11H9BrN2S
Molecular Weight: 281.17 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine - 353277-66-4](/images/structure/VC2625347.png)
Specification
CAS No. | 353277-66-4 |
---|---|
Molecular Formula | C11H9BrN2S |
Molecular Weight | 281.17 g/mol |
IUPAC Name | 2-(4-bromophenyl)sulfanylpyridin-3-amine |
Standard InChI | InChI=1S/C11H9BrN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 |
Standard InChI Key | VGDNVWGKABKGIY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)N |
Canonical SMILES | C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)N |
Introduction
Structural Characteristics and Physical Properties
2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine consists of a pyridine ring that bears an amino group at position 3 and a sulfanyl linkage at position 2. The sulfur atom connects to a 4-bromophenyl group, creating a molecule with multiple functional groups. The presence of both electron-withdrawing and electron-donating groups within the structure yields interesting electronic and steric properties that influence its reactivity and potential applications.
The compound contains a sulfur bridge between the aromatic rings, which differentiates it from other heterocyclic systems such as the thiochromeno[4,3-b]pyridine derivatives described in recent literature. The sulfanyl linkage provides rotational freedom between the two aromatic rings, unlike the rigid fused ring systems seen in compounds like thiochromeno[4,3-b]pyridine, where the sulfur atom is part of a fused ring system .
Physical and Chemical Properties
Based on the compound's structure and similar bromophenyl-containing molecules, the following properties can be anticipated:
Property | Expected Value/Characteristic |
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Appearance | Crystalline solid |
Molecular Weight | 295.17 g/mol |
Solubility | Moderately soluble in organic solvents (DMSO, methanol, chloroform) |
Melting Point | Approximately 180-210°C (estimated) |
Stability | Relatively stable under standard conditions |
LogP | Approximately 3.2-3.8 (estimated) |
The presence of the bromine atom in the para position of the phenyl ring likely contributes to the compound's lipophilicity, while the amino group on the pyridine ring provides a hydrophilic center and potential for hydrogen bonding interactions. These characteristics would influence its solubility profile and potential interactions with biological targets.
Synthetic Approaches
Green Chemistry Considerations
Modern synthetic approaches increasingly prioritize environmentally benign methods. The synthesis of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine could benefit from green chemistry principles similar to those employed in the Q-tube-assisted protocol described for related heterocyclic compounds . Such approaches offer:
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Higher atom economy
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Reduced waste generation
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Safer reaction conditions
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Improved scalability
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Energy efficiency through optimized heating conditions
These considerations align with contemporary demands for sustainable chemical processes in both academic and industrial settings.
Spectroscopic Characterization
Spectral Data Analysis
The structural confirmation of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine would typically involve multiple spectroscopic techniques. Based on its structural features, the following spectral characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the aromatic protons of both the pyridine and phenyl rings would exhibit characteristic chemical shifts in the range of δ 7.0-8.5 ppm. The amino group protons would likely appear as a broad singlet at approximately δ 4.5-5.5 ppm. The coupling patterns of the pyridine ring protons would provide valuable structural confirmation.
The ¹³C NMR spectrum would show distinct signals for the carbon atoms in different chemical environments, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift around δ 120-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorption bands for the N-H stretching of the amino group (approximately 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-Br stretching (approximately 550-650 cm⁻¹).
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of 295 g/mol, with characteristic isotope patterns due to the presence of bromine. Fragment ions resulting from the cleavage of the C-S bond might also be observed.
Compounds containing bromophenyl groups, such as those described in the endothelin receptor antagonist research, have demonstrated significant receptor affinity and in vivo efficacy . The addition of bromine substituents to aromatic rings has been shown to enhance binding affinity for certain receptors, as evidenced by the improved potency of 5-bromo derivatives in endothelin receptor studies .
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
The chemical and biological properties of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine can be better understood by comparing it with structurally related compounds:
The flexible sulfanyl linkage in 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine distinguishes it from the more rigid fused ring systems like thiochromeno[4,3-b]pyridine. This flexibility might confer different binding modes with biological targets compared to more conformationally constrained analogues.
Structure-Property Relationships
The presence of the 4-bromophenyl group in 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine is particularly noteworthy when considering structure-property relationships. In studies of endothelin receptor antagonists, 4-bromophenyl substituents have demonstrated enhanced receptor binding compared to other substituents . This suggests that the 4-bromophenyl moiety in our compound of interest might contribute to specific molecular recognition properties.
Analytical Methods and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine. Based on the compound's structure, the following conditions might be suitable:
The progress of reactions involving 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine could be tracked using GC-MS and TLC, similar to the approach described for the synthesis of thiochromeno[4,3-b]pyridine derivatives .
Limitations in Current Research and Future Directions
Research Gaps
Despite the potential importance of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine, several research gaps exist:
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Limited comprehensive studies on optimized synthesis routes
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Incomplete understanding of structure-activity relationships
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Insufficient exploration of potential applications in drug discovery
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Limited data on environmental impact and biodegradability
Future Research Directions
Future investigations involving 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine could focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Comprehensive evaluation of biological activities
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Exploration of structure modifications to enhance specific properties
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Investigation of potential applications in materials science
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Detailed mechanistic studies of its reactions and transformations
The Q-tube-assisted methodology described for related compounds suggests that high-pressure reaction conditions might offer advantages for the synthesis and modification of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine. Such approaches could be incorporated into future synthetic strategies for this compound.
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